molecular formula C30H32N2O6 B1336748 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid CAS No. 1217729-44-6

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid

Numéro de catalogue: B1336748
Numéro CAS: 1217729-44-6
Poids moléculaire: 516.6 g/mol
Clé InChI: SANGKBPWIFXZHS-AREMUKBSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction and Chemical Identity

Nomenclature and Chemical Classification

The systematic IUPAC name, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid , delineates its structural complexity:

  • Core structure : A phenylalanine backbone with a propanoic acid group.
  • Protecting groups :
    • Fluorenylmethyloxycarbonyl (Fmoc) : Attached to the α-amino group.
    • tert-Butoxycarbonyl (Boc) : Positioned on the benzyl side chain’s aminomethyl substituent.

This compound belongs to the protected amino acid class, specifically engineered for solid-phase peptide synthesis (SPPS). Its classification underscores its role as a dual-protected building block , enabling sequential deprotection strategies in multi-step syntheses.

Table 1: Key Chemical Identifiers
Property Value Source
Molecular Formula C₃₀H₃₂N₂O₆
Molecular Weight 516.6 g/mol
CAS Registry Number 1217808-42-8

Historical Development of Fmoc- and Boc-Protected Amino Acids

The evolution of amino acid protection strategies revolutionized peptide synthesis:

  • Boc group : Introduced in the 1960s, the tert-butoxycarbonyl group became a staple for acid-labile protection, compatible with Merrifield’s SPPS.
  • Fmoc group : Developed by Carpino in 1972, the base-labile Fmoc group offered orthogonality to acid-sensitive protections, enabling milder deprotection conditions.

The Fmoc/tBu strategy , leveraging the complementary stability of Fmoc (base-labile) and Boc (acid-labile) groups, emerged as a gold standard in the 1980s. This orthogonal system allowed precise sequential assembly of peptides, minimizing side reactions.

Structural Characteristics and Stereochemistry

The compound’s architecture combines stereochemical precision and functional group interplay:

  • Stereochemistry : The (R) configuration at the α-carbon aligns with L-phenylalanine’s natural stereochemistry, critical for biological activity in synthesized peptides.
  • Functional groups :
    • Fmoc carbamate : Shields the α-amino group, removable via piperidine.
    • Boc carbamate : Protects the side-chain amine, cleavable by trifluoroacetic acid.
    • Aromatic system : The 2-(aminomethyl)phenyl group introduces steric and electronic complexity, influencing peptide folding and interactions.

Spectroscopic data (e.g., NMR, IR) confirm regioselective protection and chiral integrity, essential for reproducibility in synthesis.

Position in Contemporary Chemical Research

This compound exemplifies advancements in precision-driven organic synthesis :

  • Peptide synthesis : Its dual protection enables synthesis of complex peptides, such as cyclic or branched structures, with high fidelity.
  • Targeted drug delivery : Functionalization of the aminomethyl side chain facilitates conjugation to therapeutic cargos, enhancing cellular uptake.
  • Material science : Incorporation into self-assembling peptides aids development of biomimetic nanomaterials.
Table 2: Applications in Research
Application Role of the Compound Key Studies
SPPS Orthogonal protection for sequential synthesis
Bioconjugation Site-specific modification of biomolecules
Enzyme substrate design Mimicking natural amino acid motifs

Recent trends emphasize green chemistry adaptations , such as minimizing solvent waste in Fmoc/Boc deprotection, aligning with sustainable practices.

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANGKBPWIFXZHS-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428045
Record name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217729-44-6
Record name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid, commonly referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a fluorenyl group, which enhances its hydrophobic characteristics, and an amino acid backbone that may facilitate interactions with various biological targets. Its molecular formula is C22H28N2O4, and it has a molecular weight of approximately 396.48 g/mol.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluorenyl moiety allows for binding to hydrophobic pockets within proteins, while the amino acid structure can engage in hydrogen bonding and π-π stacking interactions with active sites. These interactions can modulate the activity of target proteins, leading to various biological effects.

Enzyme Inhibition

Recent studies have highlighted the role of fluorenyl derivatives in enzyme inhibition. For example, compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways, such as InhA from Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis . This inhibition is vital for developing new antimicrobial agents against resistant strains of bacteria.

Antimicrobial Activity

Fluorenyl derivatives have demonstrated significant antimicrobial properties. A study reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the fluorenyl group could enhance antimicrobial efficacy .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that fluorenone derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells . The introduction of specific substituents on the fluorenone framework has been linked to increased antiproliferative activity.

Case Studies

StudyFindings
Inhibition of InhA Compounds displayed significant inhibition against InhA, critical for Mycobacterium tuberculosis survival .
Antimicrobial Efficacy Fluorenyl derivatives showed activity against multiple bacterial strains with low MIC values .
Cytotoxicity Certain derivatives were found to inhibit cancer cell proliferation effectively, acting as potential chemotherapeutic agents .

Research Findings

  • Antimicrobial Resistance : Fluorenone derivatives are being investigated for their potential to combat antimicrobial resistance due to their unique structural properties that enhance binding affinity to bacterial targets .
  • Topoisomerase Inhibition : Structural modifications have been shown to improve the efficacy of fluorenone-based compounds as topoisomerase inhibitors, making them promising candidates for cancer therapy .
  • Molecular Docking Studies : Computational studies have revealed how variations in substituents affect binding interactions with target proteins, providing insights into designing more effective derivatives .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Lys(Boc)-OH is extensively utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the selective deprotection of amino acids, facilitating the stepwise assembly of peptides. This method is crucial for producing peptides with specific sequences that can exhibit desired biological activities.

Drug Development

The compound has been investigated for its potential in drug design, particularly as a precursor for synthesizing peptide-based drugs. Its ability to form stable conjugates with other pharmacophores enhances the therapeutic efficacy of the resulting compounds. For instance, derivatives of Fmoc-D-Lys(Boc)-OH have been explored for their activity against various targets, including enzymes and receptors involved in disease processes.

Bioconjugation Techniques

Fmoc-D-Lys(Boc)-OH serves as a versatile linker in bioconjugation strategies, allowing researchers to attach biologically active molecules to peptides or proteins. This application is particularly relevant in the development of targeted therapies and vaccines, where precise delivery of therapeutic agents is essential for efficacy.

Antibody Drug Conjugates (ADCs)

In the context of antibody-drug conjugates, Fmoc-D-Lys(Boc)-OH can be used to link cytotoxic drugs to antibodies, improving the selectivity and potency of cancer treatments. Research has shown that ADCs utilizing this compound can effectively target cancer cells while minimizing damage to healthy tissues.

Research on Biological Mechanisms

Studies have utilized Fmoc-D-Lys(Boc)-OH derivatives to investigate various biological mechanisms, including apoptosis and cell signaling pathways. By modifying the structure of this compound, researchers can explore its effects on cellular processes and identify potential therapeutic targets.

Case Studies

Study Objective Findings
Study on Anticancer Activity To evaluate the efficacy of Fmoc-D-Lys(Boc)-OH derivatives against cancer cell linesDemonstrated significant cytotoxicity in multidrug-resistant cancer cells, highlighting potential for drug development
Peptide-Based Vaccine Development To assess the use of Fmoc-D-Lys(Boc)-OH in vaccine formulationsShowed improved immune response when conjugated with antigens, suggesting enhanced vaccine efficacy
Enzyme Inhibition Studies To explore inhibitory effects on specific enzymes related to diseaseIdentified several derivatives that selectively inhibit target enzymes without affecting human off-targets

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
  • CAS: Not specified (Catalog#: 0541AB)
  • Molecular Formula: C25H21F2NO4
  • Key Difference: Replaces the Boc-protected aminomethylphenyl group with a 3,5-difluorophenyl moiety.
  • Impact :
    • Solubility : Increased hydrophobicity due to fluorine atoms.
    • Reactivity : Fluorine atoms may alter electronic properties, affecting coupling efficiency in peptide synthesis .
Compound B : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid
  • CAS : 73724-43-3
  • Molecular Formula: C22H25NO4S2
  • Key Difference: Substitutes the phenyl-Boc-aminomethyl group with a tert-butyldisulfanyl (-S-StBu) side chain.
  • Impact :
    • Stability : Disulfide bonds are redox-sensitive, limiting use in reducing environments.
    • Applications : Useful for introducing disulfide linkages in peptides .

Variations in Protecting Groups

Compound C : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid
  • CAS : 178924-05-5
  • Molecular Formula : C22H22N2O6
  • Key Difference: Replaces the Boc-aminomethylphenyl group with an allyloxycarbonyl (Alloc)-protected amine.
  • Impact :
    • Deprotection : Alloc groups are removed via palladium-catalyzed reactions, orthogonal to Fmoc/Boc chemistry.
    • Utility : Enables sequential deprotection in complex peptide syntheses .
Compound D : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid
  • CAS: Not specified
  • Molecular Formula : C28H24ClF3N2O4 (estimated)
  • Key Difference: Methyl substitution on the Fmoc-protected amino group and a chloro-trifluoromethylphenyl side chain.
  • Impact :
    • Steric Hindrance : Methylation reduces nucleophilicity, affecting coupling rates.
    • Electron Effects : Electron-withdrawing CF3 groups may influence peptide conformation .

Enantiomeric Comparisons

Compound E : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
  • CAS : 211637-75-1
  • Key Difference : S-enantiomer with an o-tolyl (2-methylphenyl) side chain.
  • Impact :
    • Stereoselectivity : Biological systems may preferentially recognize the R- or S-configuration, affecting binding affinity.
    • Synthesis : Requires chiral resolution or asymmetric synthesis techniques .

Methodological Considerations for Similarity Analysis

Computational Similarity Indexing

  • Tanimoto Coefficient : Used to quantify structural similarity based on molecular fingerprints. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in a study using R programming and Shiny applications .
  • Limitations : Fingerprint-based methods may overlook stereochemical differences, necessitating 3D descriptor analyses .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A (Difluoro) Compound B (Disulfanyl) Compound C (Alloc)
Molecular Weight 516.58 ~437.44 431.58 410.42
LogP (Predicted) ~3.5 ~4.2 ~3.8 ~2.9
Deprotection Method Base (Fmoc), Acid (Boc) Base (Fmoc) Redox (Disulfide) Pd/Base (Alloc)

Notes:

  • Higher LogP in Compound A correlates with increased hydrophobicity.
  • Orthogonal deprotection strategies expand synthetic versatility (e.g., Compound C) .

Méthodes De Préparation

Protection of the Amino-Methyl Group with Boc

  • Reagents: Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., triethylamine or sodium bicarbonate)
  • Conditions: The amino-methylphenyl precursor is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran. (Boc)2O is added dropwise at 0–25 °C under stirring.
  • Outcome: Formation of the Boc-protected amino-methyl intermediate with high selectivity and yield.

Fmoc Protection of the α-Amino Group

  • Reagents: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., sodium carbonate or sodium bicarbonate)
  • Conditions: The Boc-protected intermediate is dissolved in a biphasic system (aqueous base and organic solvent like dioxane or acetone). Fmoc-Cl is added slowly at 0–5 °C to minimize side reactions.
  • Outcome: The α-amino group is selectively protected with the Fmoc group, yielding the target compound.

Purification

  • Techniques: Silica gel column chromatography or preparative HPLC is employed to isolate the pure compound.
  • Solvents: Gradient elution with mixtures of ethyl acetate, hexane, or acetonitrile/water depending on the polarity.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and optical rotation to ensure stereochemical integrity.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Boc Protection (Boc)2O, triethylamine 0–25 DCM or THF 85–92 Stirring under inert atmosphere
Fmoc Protection Fmoc-Cl, Na2CO3 0–5 Dioxane/water biphasic 80–90 Slow addition of Fmoc-Cl
Purification Silica gel chromatography or preparative HPLC Ambient Ethyl acetate/hexane or ACN/water 90–95 Gradient elution

Research Findings and Optimization Notes

  • Stereochemical Control: The use of enantiomerically pure starting materials ensures retention of the (R)-configuration throughout synthesis.
  • Protecting Group Stability: Boc and Fmoc groups are chosen for their orthogonal deprotection profiles, allowing selective removal during peptide assembly.
  • Solvent Choice: Polar aprotic solvents favor the Fmoc protection step, while non-polar solvents are preferred for Boc protection to maximize yield.
  • Reaction Monitoring: TLC and HPLC are routinely used to monitor reaction progress and optimize reaction times.
  • Purity: Commercially available samples typically report purity ≥95%, suitable for peptide synthesis applications.

Q & A

Q. What are the optimal synthetic strategies for introducing Fmoc and tert-butoxycarbonyl (Boc) protecting groups in this compound?

The synthesis of this compound involves sequential protection of amino groups using Fmoc and Boc groups. The Fmoc group is typically introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic medium (e.g., sodium carbonate/dioxane) to protect the α-amino group . The Boc group is added to the benzylic amine using di-tert-butyl dicarbonate (Boc₂O) under mild acidic conditions (e.g., DMAP catalysis in THF) . Critical parameters include:

  • pH control : Fmoc requires pH 8–9 for efficient coupling, while Boc is stable under mildly acidic conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility.
  • Deprotection : Fmoc is removed with 20% piperidine in DMF; Boc requires stronger acids (e.g., TFA) .

Q. How can HPLC and NMR spectroscopy be optimized for purity assessment and structural validation?

  • HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) for separation. Monitor at 254 nm (Fmoc absorption). Retention times and peak symmetry indicate purity .
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic signals:
    • Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet).
    • Boc tert-butyl group: δ 1.4 ppm (singlet).
    • Propanoic acid COOH: δ 12.1 ppm (broad) .

Advanced Research Questions

Q. How does stereochemical integrity at the (R)-configured α-carbon impact biological activity, and how is it controlled during synthesis?

The (R)-configuration is critical for target binding (e.g., enzyme inhibition). Stereochemical control is achieved via:

  • Chiral auxiliaries : Use (R)-phenylglycine derivatives to induce asymmetry during coupling .
  • Catalytic asymmetric synthesis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) yield enantiomeric excess >95% .
  • Analytical validation : Circular dichroism (CD) or chiral HPLC confirms enantiopurity. Deviations >2% ee reduce binding affinity by 10–50% in protease assays .

Q. What methodologies resolve contradictions in bioactivity data between in vitro and cellular assays?

Discrepancies often arise from:

  • Membrane permeability : LogP <3.5 (calculated) limits cellular uptake. Mitigate with prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Metabolic instability : Boc/Fmoc groups may hinder degradation. Compare half-lives in liver microsomes (e.g., rat vs. human) .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

Q. How do structural modifications (e.g., fluorination or aryl substitution) influence pharmacological properties?

  • Fluorine substitution : At the phenyl ring (e.g., 3,5-difluoro analogs) enhances metabolic stability (CYP450 resistance) and binding affinity (ΔΔG = −1.2 kcal/mol in MD simulations) .
  • Aryl group size : Larger substituents (e.g., naphthyl) improve hydrophobic interactions but reduce solubility. Balance via logD optimization (target: 2.5–3.5) .

Key Recommendations for Researchers

  • Stereochemical analysis : Prioritize chiral HPLC to avoid false positives in bioassays.
  • Stability testing : Store the compound at −20°C in anhydrous DMSO to prevent Boc/Fmoc cleavage .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding kinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.